[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine, also known as 3-Fluoro-4-methoxymethamphetamine (3-FMA), is a synthetic stimulant drug of the phenethylamine class. It is a lesser-known analogue of methamphetamine and has been found to have similar pharmacological effects. 3-FMA is a psychostimulant and a potent agonist of the trace amine-associated receptor 1 (TAAR1). It is not currently approved for any medical use and has not been studied in humans.
Scientific Research Applications
Synthesis and Applications in Corrosion Inhibition
- Synthesis and Corrosion Inhibition Efficiency : A study by (Djenane et al., 2019) on α-aminophosphonic acids (similar in structure to the target compound) demonstrated their use in corrosion inhibition of mild steel in acidic solutions. The study highlighted the relationship between molecular structure and inhibition efficiency.
Chemical Synthesis and Biological Activity
- Fluorinated Retinoic Acids and Analogues : Research by (Lovey & Pawson, 1981) involved the synthesis of analogues with a focus on their biological activity, specifically their impact on skin papillomas in mice.
- Synthesis of Pyrazole Derivatives : A study by (Zhou Yu, 2002) discussed the synthesis of a pyrazole derivative, highlighting the importance of synthesis methods in developing intermediates for herbicides.
Medicinal Chemistry and Drug Development
- Development of Antidepressants : The research by (Yardley et al., 1990) investigated derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine for their potential as antidepressants, demonstrating the role of chemical modifications in drug development.
Neuropharmacology
- Neurotoxic Potential and Parkinsonism : A study by (Zimmerman et al., 1986) explored the neurotoxic potential of certain compounds and suggested alternative synthesis routes to avoid neurotoxic intermediates.
Neuroimaging and Alzheimer's Disease
- Serotonin Receptors in Alzheimer's Disease : (Kepe et al., 2006) used a selective serotonin 1A imaging probe for studying receptor densities in Alzheimer's disease patients, demonstrating the compound's use in neuroimaging.
Oncology and Anticancer Research
- Synthesis of Piperidone Oxime Ethers and Cytotoxicity : The study by (Parthiban et al., 2011) synthesized various compounds, including fluoro-substituted ones, for evaluating their antiproliferative activity against cervical carcinoma, highlighting the potential of these compounds in anticancer drug synthesis.
Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of [1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine’s action are currently unknown . These effects would depend on the compound’s specific targets and mode of action.
properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-N-methylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(12-2)8-4-5-10(13-3)9(11)6-8/h4-7,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQPASLTUKTNJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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